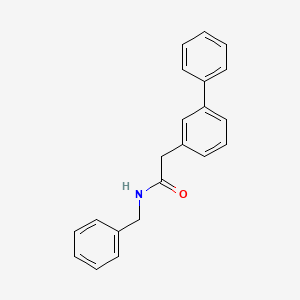

N-benzyl-2-(biphenyl-3-yl)acetamide

Description

N-Benzyl-2-(biphenyl-3-yl)acetamide is a synthetic organic compound characterized by an acetamide backbone substituted with a benzyl group at the nitrogen atom and a biphenyl-3-yl moiety at the α-carbon. The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, as exemplified by the use of bromobenzene and Pd(PPh₃)₂Cl₂ in ethanol under reflux conditions . Its biphenyl substituent enhances aromatic stacking interactions, making it relevant in medicinal chemistry for target binding, though specific pharmacological data remain underexplored in the provided evidence.

Properties

CAS No. |

1131604-78-8 |

|---|---|

Molecular Formula |

C21H19NO |

Molecular Weight |

301.4 |

IUPAC Name |

N-benzyl-2-(3-phenylphenyl)acetamide |

InChI |

InChI=1S/C21H19NO/c23-21(22-16-17-8-3-1-4-9-17)15-18-10-7-13-20(14-18)19-11-5-2-6-12-19/h1-14H,15-16H2,(H,22,23) |

InChI Key |

UDYNMQJNZQEZFC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CC(=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CC(=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Benzylation of Biphenyl-3-ylacetic Acid:

Starting Materials: Biphenyl-3-ylacetic acid, benzyl chloride.

Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of N-benzyl-2-(biphenyl-3-yl)acetamide.

-

Amidation Reaction:

Starting Materials: Biphenyl-3-ylacetic acid, benzylamine.

Reaction Conditions: The reaction is conducted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired acetamide.

Industrial Production Methods:

- Industrial production of N-benzyl-2-(biphenyl-3-yl)acetamide typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

- N-benzyl-2-(biphenyl-3-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

-

Reduction:

- Reduction of N-benzyl-2-(biphenyl-3-yl)acetamide can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This can result in the formation of amines or alcohols, depending on the reaction conditions.

-

Substitution:

- The compound can undergo nucleophilic substitution reactions, where the benzyl or biphenyl groups can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides, polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, aldehydes.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- N-benzyl-2-(biphenyl-3-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology:

- The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for exploring interactions with biological macromolecules.

Medicine:

- In medicinal chemistry, N-benzyl-2-(biphenyl-3-yl)acetamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer, inflammation, or neurological disorders.

Industry:

- The compound is used in the development of advanced materials, including polymers and coatings. Its unique structural properties contribute to the enhancement of material performance, such as improved thermal stability and mechanical strength.

Mechanism of Action

Molecular Targets and Pathways:

- The mechanism of action of N-benzyl-2-(biphenyl-3-yl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could act as an inhibitor of a particular enzyme by binding to its active site, thereby preventing substrate access and subsequent catalysis.

Pathways Involved:

- The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes. Its effects on these pathways can lead to changes in cellular function and behavior, contributing to its potential therapeutic or industrial applications.

Comparison with Similar Compounds

Table 1: Comparative Analysis of N-Benzyl-2-(Biphenyl-3-yl)Acetamide and Related Compounds

Key Differences and Implications

Substituent Effects: The biphenyl-3-yl group in the target compound enhances π-π interactions compared to halogenated phenoxy groups in analogues from Li et al. . Halogens (e.g., Cl) increase electronegativity and may improve membrane permeability but reduce solubility.

Synthetic Routes: The target compound employs Pd-catalyzed cross-coupling, enabling modular biphenyl incorporation . In contrast, Li et al.’s derivatives use nucleophilic substitution, favoring phenoxy group introduction .

Functional Applications :

- The N,O-bidentate group in ’s compound facilitates metal coordination, a feature absent in the target compound but critical for catalytic applications .

- Hydrogen-bonding patterns in halogenated analogues () influence crystallinity, which is critical for formulation in drug development .

Pharmacological and Industrial Relevance

- Medicinal Chemistry : While the target compound lacks explicit pharmacological data, structurally related spirocyclic and halogenated acetamides are explored for protease inhibition (e.g., thrombin in ) and antimicrobial activity .

- Material Science : The biphenyl moiety’s aromaticity may suit organic semiconductor applications, though this remains speculative based on the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.